molecular formula C11H12N2O B078158 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- CAS No. 13682-32-1

1H-Imidazole-4-methanol, 5-methyl-2-phenyl-

Cat. No. B078158
CAS RN: 13682-32-1
M. Wt: 188.23 g/mol
InChI Key: RUEBPOOTFCZRBC-UHFFFAOYSA-N
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Patent
US04126444

Procedure details

5-Methyl-2-phenyl-4-imidazolemethanol (102.1 g) is dissolved in concentrated nitric acid (765 ml). The solution is cooled in an ice bath and allowed to stand for 16 hours. The solution is heated on a steam bath for 30 minutes, diluted with water (2.3 liters) and neutralized with 50% sodium hydroxide while cooling in an ice bath. The solid is collected, dried, recrystallized from ethanol (200 ml) and then from 1:2 ethanol:water (1000 ml) giving the title product, m.p. 102°-115° C.
Quantity
102.1 g
Type
reactant
Reaction Step One
Quantity
765 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.3 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:6][C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:4][C:3]=1[CH2:13][OH:14].[OH-].[Na+]>[N+]([O-])(O)=O.O>[CH3:1][C:2]1[NH:6][C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:4][C:3]=1[CH:13]=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
102.1 g
Type
reactant
Smiles
CC1=C(N=C(N1)C1=CC=CC=C1)CO
Name
Quantity
765 mL
Type
solvent
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
2.3 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated on a steam bath for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice bath
CUSTOM
Type
CUSTOM
Details
The solid is collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol (200 ml)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1=C(N=C(N1)C1=CC=CC=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.